![molecular formula C33H32Ge B14271520 Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane CAS No. 169480-47-1](/img/structure/B14271520.png)
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is a complex organogermanium compound It features a germane core bonded to two indenyl groups, one of which is substituted with a naphthyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane typically involves the reaction of germane derivatives with substituted indenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route might involve the use of a palladium catalyst in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve this.
化学反応の分析
Types of Reactions
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The indenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield germanium dioxide, while substitution reactions could produce a variety of substituted indenyl or naphthyl derivatives.
科学的研究の応用
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: There is interest in its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
作用機序
The mechanism by which Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
Diethylgermane: A simpler organogermanium compound with similar reactivity but lacking the complex indenyl and naphthyl substituents.
Indenylgermane: Contains the indenyl group but lacks the additional naphthyl and methyl substitutions.
Naphthylgermane: Features the naphthyl group but not the indenyl or methyl groups.
Uniqueness
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is unique due to its combination of indenyl, naphthyl, and methyl groups bonded to a germane core. This unique structure imparts specific chemical and physical properties that are not found in simpler organogermanium compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
169480-47-1 |
|---|---|
分子式 |
C33H32Ge |
分子量 |
501.2 g/mol |
IUPAC名 |
diethyl-(1H-inden-1-yl)-(2-methyl-4-naphthalen-1-yl-1H-inden-1-yl)germane |
InChI |
InChI=1S/C33H32Ge/c1-4-34(5-2,32-21-20-25-13-7-9-16-27(25)32)33-23(3)22-31-29(18-11-19-30(31)33)28-17-10-14-24-12-6-8-15-26(24)28/h6-22,32-33H,4-5H2,1-3H3 |
InChIキー |
VDGHOFLBGMERAH-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(C1C=CC2=CC=CC=C12)C3C(=CC4=C(C=CC=C34)C5=CC=CC6=CC=CC=C65)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


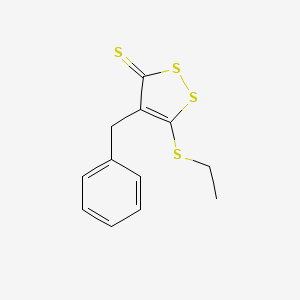

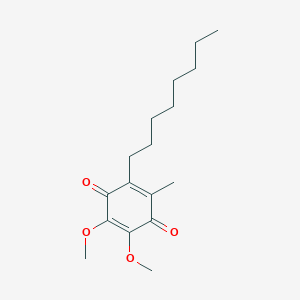
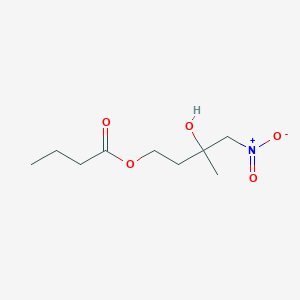
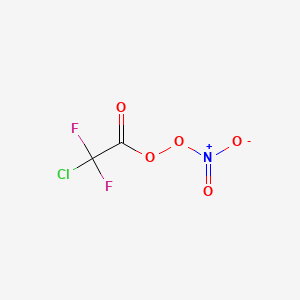
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
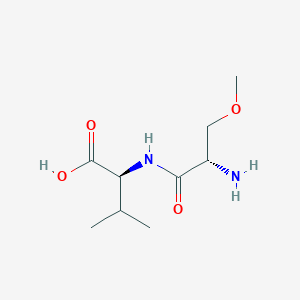

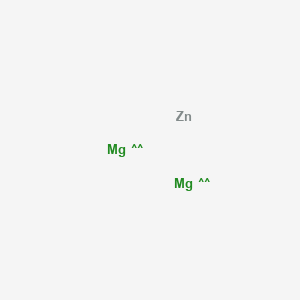
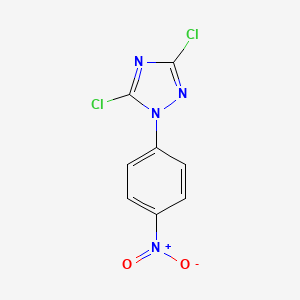
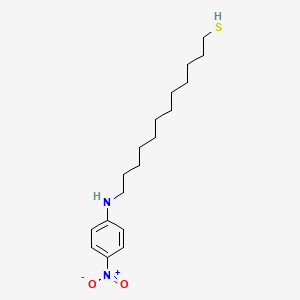
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
